4-乙基-1H-吡咯-3-甲酸甲酯

描述

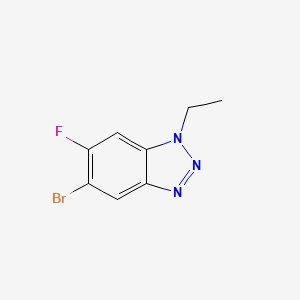

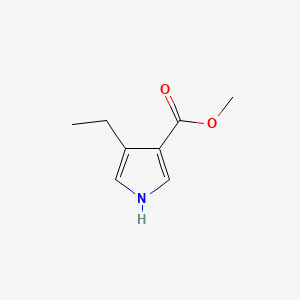

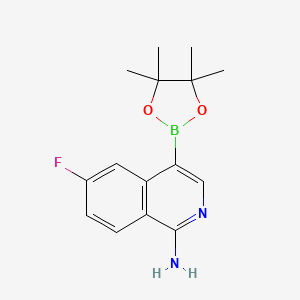

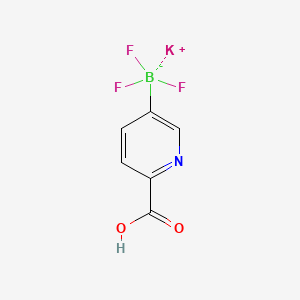

“Methyl 4-ethyl-1H-pyrrole-3-carboxylate” is a type of organic compound known as a pyrrole. Pyrroles are heterocyclic aromatic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “Methyl 4-ethyl-1H-pyrrole-3-carboxylate” were not found, there are general methods for synthesizing pyrrole derivatives. For instance, the synthesis of Ethyl 4-methyl-1H-pyrrole-3-carboxylate has been documented .

Molecular Structure Analysis

The molecular structure of a pyrrole involves a five-membered ring with alternating single and double bonds. The ring includes one nitrogen atom and four carbon atoms .

科学研究应用

生物活性吡咯类化合物

吡咯类化合物,包括 4-乙基-1H-吡咯-3-甲酸甲酯,由于其生物活性而显示出在药物研究中的巨大潜力。这些化合物属于受天然产物启发的 N-杂环基序的更广泛类别,已探索用于各种治疗领域。特别是吡咯环已被确定为许多旨在治疗癌症、微生物感染和病毒性疾病的药物中的药效基团。这是因为吡咯核能够促进分子的药物样特性,使其成为药物开发计划的理想候选物 (Li Petri 等人,2020).

聚合物的化学回收

研究还探讨了吡咯类化合物在聚对苯二甲酸乙二醇酯 (PET) 化学回收中的应用。此过程涉及将 PET 聚合物分解成其单体单元,然后可以将其重新用于合成新材料。在此背景下,吡咯类化合物的作用对于开发可持续回收方法至关重要,该方法有助于减少塑料废弃物的环境影响。通过了解这些化合物与 PET 聚合物之间的相互作用,研究人员可以优化回收过程,以有效地从废物中回收高价值材料 (Karayannidis 和 Achilias,2007).

N-甲基-2-吡咯烷酮在制药应用中的作用

关于 N-甲基-2-吡咯烷酮应用的综述强调了其作为制药行业中强溶剂的重要性。该化合物的功效、毒性和副作用已与其他常见溶剂进行了彻底比较,证明了其作为各种药物制剂的可接受溶剂的效用。对 N-甲基-2-吡咯烷酮的物理化学特性和增溶功效的深入了解对于其在开发新的、更有效的药物产品中持续使用至关重要 (Jouyban 等人,2010).

二酮吡咯并吡咯:光学性质和应用

二酮吡咯并吡咯是一类与吡咯相关的化合物,因其在染料、有机电子和成像技术中的光学性质和应用而被广泛研究。这些化合物因其鲜艳的色素、稳定性和荧光效率而受到重视,使其适用于从高质量颜料到生物成像工具的广泛应用。二酮吡咯并吡咯的合成、反应性和结构与光学性质之间的关系已得到严格审查,全面概述了它们在实际应用中的潜力 (Grzybowski 和 Gryko,2015).

作用机制

Target of Action

It’s worth noting that pyrrole derivatives, such as indole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for Methyl 4-ethyl-1H-pyrrole-3-carboxylate.

Mode of Action

The specific mode of action of Methyl 4-ethyl-1H-pyrrole-3-carboxylate is currently unknown due to the lack of detailed studies on this compound. Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with cellular targets leading to diverse biochemical effects.

属性

IUPAC Name |

methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-3-6-4-9-5-7(6)8(10)11-2/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZOBACLACMSCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697532 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1260827-11-9 | |

| Record name | Methyl 4-ethyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)

![Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B578086.png)